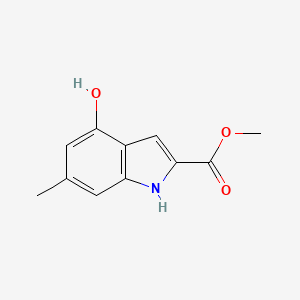

methyl 4-hydroxy-6-methyl-1H-indole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis of Conformationally Constrained Tryptophan Derivatives

Research into tryptophan derivatives, including methyl 4-hydroxy-6-methyl-1H-indole-2-carboxylate, focuses on their utility in peptide and peptoid conformation studies. These compounds, with a ring bridging the α-carbon and the 4-position of the indole ring, limit conformational flexibility while allowing further derivatization of amine and carboxylic acid groups. This structural constraint aids in elucidating peptide structures and dynamics, making them valuable in the synthesis of novel peptides and peptoids for biochemical and pharmacological research (Horwell et al., 1994).

Eumelanin Synthesis Study

A compound, ideally suited for studying structure-function relationships in eumelanin synthesis, has been synthesized to highlight the impact of functional groups on vibrational spectra and dimerization in eumelanin precursors. This research provides insights into eumelanin photochemistry, underscoring the significance of precise molecular modifications on the biochemical pathways and physical properties of melanin-related compounds (Perales & Vidal, 2007).

Advances in Lipid Peroxidation Study

The study of lipid peroxidation products, such as 4-hydroxy-2-nonenal (HNE), offers insights into the chemical processes underlying oxidative stress and its biological impacts. The research on HNE and related compounds provides a foundation for understanding the molecular mechanisms of aging, disease progression, and the antioxidant defenses in living organisms. This area of research is crucial for developing therapeutic strategies against oxidative damage and related pathologies (Spickett, 2013).

Pyrimidine Synthesis from Methyl 3-Hydroxyindole-2-Carboxylate

The alkylation of methyl 3-hydroxyindole-2-carboxylate for pyrimidine synthesis represents a significant advancement in the field of heterocyclic chemistry. This research demonstrates the compound's versatility as a synthon for creating indole-fused heterocycles with potential medicinal applications. It highlights the strategic manipulation of molecular structures to develop new compounds with desired biological activities, offering a pathway to novel drug discovery and development (Bourlot & Mérour, 1995).

Propiedades

IUPAC Name |

methyl 4-hydroxy-6-methyl-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-6-3-8-7(10(13)4-6)5-9(12-8)11(14)15-2/h3-5,12-13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CODYZQJZHOPLFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(N2)C(=O)OC)C(=C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-hydroxy-6-methyl-1H-indole-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide](/img/structure/B2559082.png)

![2-[4-(4-Fluorobenzoyl)phenyl]-2-phenylacetonitrile](/img/structure/B2559083.png)

![4-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2559086.png)

![3-[3-(Benzimidazol-1-yl)azetidine-1-carbonyl]benzonitrile](/img/structure/B2559092.png)

![ethyl 2-(2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2559096.png)

![7-(4-ethylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2559099.png)

![N-(5-(2-oxo-2-(phenylamino)ethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2559101.png)